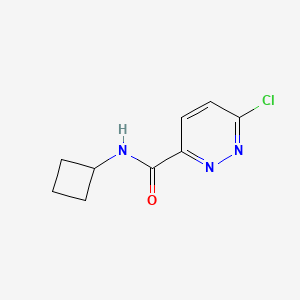![molecular formula C16H29N5O B2458463 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide CAS No. 2101199-73-7](/img/structure/B2458463.png)
4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes such as glucose and lipid metabolism, autophagy, and cell proliferation. In recent years, A-769662 has gained attention as a potential therapeutic agent for the treatment of metabolic disorders such as type 2 diabetes and obesity.
作用機序
4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide activates AMPK by binding to the γ subunit of the enzyme and inducing a conformational change that increases its phosphorylation by upstream kinases such as LKB1 and CaMKKβ. AMPK activation leads to the inhibition of anabolic pathways such as protein and lipid synthesis and the stimulation of catabolic pathways such as glucose uptake and fatty acid oxidation. 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide has been shown to activate AMPK independently of the AMP/ATP ratio, making it a unique activator of the enzyme.
Biochemical and Physiological Effects:
4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects on different cell types and tissues. In skeletal muscle cells, 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and energy metabolism. In adipocytes, 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide stimulates glucose uptake and inhibits lipogenesis, leading to reduced adiposity and improved lipid metabolism. In the liver, 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide inhibits gluconeogenesis and promotes fatty acid oxidation, leading to improved glucose and lipid metabolism. In addition, 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide has been shown to have anti-inflammatory and anti-cancer effects in various cell types.
実験室実験の利点と制限
4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide is a potent and specific activator of AMPK, making it a useful tool for studying the role of the enzyme in cellular processes and metabolic disorders. However, 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide has some limitations for lab experiments, including its low solubility in water and its instability in solution. In addition, 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide has been shown to have off-target effects on other enzymes and ion channels, which may complicate the interpretation of experimental results.
将来の方向性
Future research on 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide may focus on several areas, including the development of more stable and soluble analogs of the compound, the investigation of its effects on other cell types and tissues, and the exploration of its potential therapeutic applications in humans. In addition, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and anti-cancer effects of 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide and to determine its safety and efficacy in clinical trials.
合成法
The synthesis of 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide involves several steps, including the condensation of 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid with diethylamine, followed by the reduction of the resulting imine with sodium triacetoxyborohydride. The final product is obtained by the reaction of the intermediate with 3-bromopropylamine hydrobromide. The yield of the synthesis is around 20%.
科学的研究の応用
4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide has been extensively studied in vitro and in vivo for its potential therapeutic effects on metabolic disorders. In vitro studies have shown that 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide activates AMPK and increases glucose uptake in skeletal muscle cells and adipocytes. In vivo studies in animal models have demonstrated that 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide improves glucose tolerance and insulin sensitivity, reduces body weight and adiposity, and improves lipid metabolism. 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide has also been shown to have anti-inflammatory and anti-cancer effects.
特性
IUPAC Name |
4-amino-1-cyclopentyl-N-[3-(diethylamino)propyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5O/c1-3-20(4-2)11-7-10-18-16(22)15-14(17)12-21(19-15)13-8-5-6-9-13/h12-13H,3-11,17H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMSOQBVGVJJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=NN(C=C1N)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(cyanomethyl)-2-{[2-(3-fluorophenoxy)phenyl]amino}acetamide](/img/structure/B2458380.png)
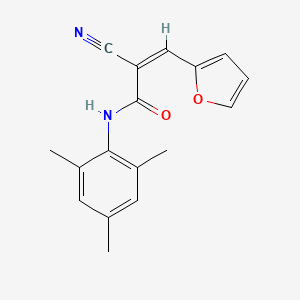
![N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide](/img/structure/B2458382.png)
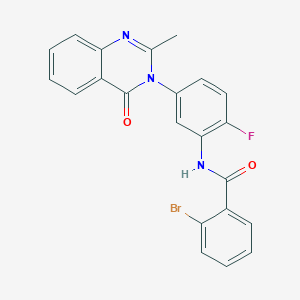
![3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2458384.png)
![1-(benzo[d]isoxazol-3-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2458385.png)
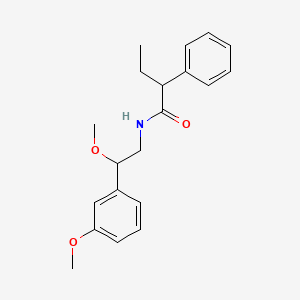

![N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2458390.png)
![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate](/img/structure/B2458391.png)
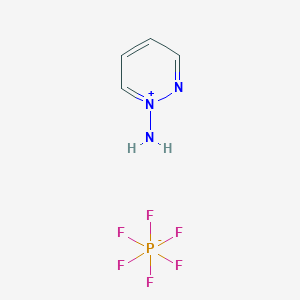
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2458395.png)
